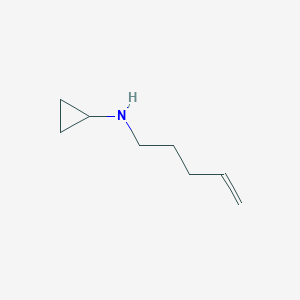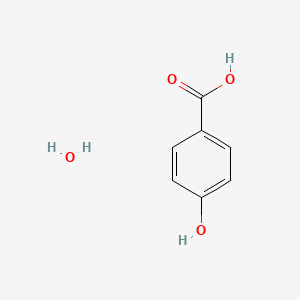
4-(3,6-dihydro-2H-thiopyran-4-yl)-3,5-difluorophenylamine
Overview
Description
4-(3,6-dihydro-2H-thiopyran-4-yl)-3,5-difluorophenylamine is a chemical compound with a unique structure that includes both aromatic and heterocyclic elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,6-dihydro-2H-thiopyran-4-yl)-3,5-difluorophenylamine typically involves multiple steps, starting from commercially available precursors. One common route involves the initial formation of the 4-amino-2,6-difluorophenyl moiety, which is then coupled with a thiopyran ring under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the coupling process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(3,6-dihydro-2H-thiopyran-4-yl)-3,5-difluorophenylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
4-(3,6-dihydro-2H-thiopyran-4-yl)-3,5-difluorophenylamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(3,6-dihydro-2H-thiopyran-4-yl)-3,5-difluorophenylamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism depends on the context in which the compound is used, such as in medicinal chemistry or materials science.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2,6-difluorophenol: Shares the amino and difluorophenyl groups but lacks the thiopyran ring.
4-(4-Amino-2,6-difluorophenyl)methanol: Similar aromatic structure with a different functional group.
Uniqueness
4-(3,6-dihydro-2H-thiopyran-4-yl)-3,5-difluorophenylamine is unique due to the presence of both the amino-difluorophenyl group and the thiopyran ring
Properties
Molecular Formula |
C11H11F2NS |
|---|---|
Molecular Weight |
227.28 g/mol |
IUPAC Name |
4-(3,6-dihydro-2H-thiopyran-4-yl)-3,5-difluoroaniline |
InChI |
InChI=1S/C11H11F2NS/c12-9-5-8(14)6-10(13)11(9)7-1-3-15-4-2-7/h1,5-6H,2-4,14H2 |
InChI Key |
QFGPTCRZVHKSFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC=C1C2=C(C=C(C=C2F)N)F |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2,2,2-Trifluoro-1-(2-methylphenyl)ethylidene]hydroxylamine](/img/structure/B8587615.png)






![Butyl 3-[benzyl(cyanomethyl)amino]butanoate](/img/structure/B8587668.png)





